Methyl phenanthrene-9-carboxylate

Photochemistry Photodimerization Excimer fluorescence

Methyl phenanthrene-9-carboxylate (9-MP; CAS 1217-49-8) is a polycyclic aromatic ester featuring a rigid phenanthrene backbone with a methyl carboxylate substituent at the 9-position (C₁₆H₁₂O₂, MW 236.27 g/mol). The compound is strongly fluorescent and exhibits a dihedral angle between the phenanthrene plane and the carbonyl group that is tunable by 9-substituent bulk and Lewis acid complexation.

Molecular Formula C16H12O2
Molecular Weight 236.26 g/mol
CAS No. 1217-49-8
Cat. No. B074692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl phenanthrene-9-carboxylate
CAS1217-49-8
Synonymsmethyl phenanthrene-9-carboxylate
Molecular FormulaC16H12O2
Molecular Weight236.26 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=CC=CC=C2C3=CC=CC=C31
InChIInChI=1S/C16H12O2/c1-18-16(17)15-10-11-6-2-3-7-12(11)13-8-4-5-9-14(13)15/h2-10H,1H3
InChIKeyZIRPXQWFLFUQQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Phenanthrene-9-carboxylate (CAS 1217-49-8): Core Identity and Procurement-Relevant Profile


Methyl phenanthrene-9-carboxylate (9-MP; CAS 1217-49-8) is a polycyclic aromatic ester featuring a rigid phenanthrene backbone with a methyl carboxylate substituent at the 9-position (C₁₆H₁₂O₂, MW 236.27 g/mol) . The compound is strongly fluorescent and exhibits a dihedral angle between the phenanthrene plane and the carbonyl group that is tunable by 9-substituent bulk and Lewis acid complexation [1]. 9-MP serves as a versatile synthetic intermediate—notably as a key precursor for tylophora alkaloid synthesis —and participates in well-characterized photochemical [2+2] cycloaddition and photodimerization reactions [2]. Its 9-positional isomerism confers markedly lower solubility and superior crystallization behavior compared to the 2- and 3-phenanthrenecarboxylate isomers, a property of direct relevance to purification and isolation workflows [3]. The compound is commercially available at ≥95% purity from multiple vendors .

Why Methyl Phenanthrene-9-carboxylate Cannot Be Interchanged with Closest Analogs Without Experimental Validation


The 9-position ester in methyl phenanthrene-9-carboxylate is not a generic phenanthrene derivative. Its photodimerization proceeds via a distinctly different mechanism from the 9-cyano analog—self-quenching through a nonfluorescent excimer for 9-MP vs. ground-state π-complex excitation for phenanthrene-9-carbonitrile [1]. The methyl ester exhibits the lowest iron-catalyzed synthetic yield (74%) among homologous alkyl esters (ethyl 80%, n-propyl 96%, n-butyl 85%), meaning cost and scalability projections for higher esters cannot be extrapolated downward [2]. Its alkaline hydrolysis rate, ranked as 9-phenanthryl, occupies a specific position in a well-established reactivity series distinct from 2-phenanthryl, 3-phenanthryl, 4-phenanthryl, and all anthryl isomers [3]. The 9-isomer methyl ester also displays substantially lower solubility and superior crystallinity relative to the 2- and 3-phenanthrenecarboxylate isomers, directly impacting purification protocol design [4]. Furthermore, the dihedral angle between the phenanthrene core and the carbonyl group is exquisitely sensitive to the steric bulk of the 9-substituent and to Lewis acid coordination—a conformational property that diverges significantly between the ester and primary/secondary/tertiary amide analogs [5]. These multidimensional, quantifiable differences mean that substituting ethyl phenanthrene-9-carboxylate, phenanthrene-9-carbonitrile, phenanthrene-9-carboxamide, or positional isomers without revalidating the relevant performance parameter carries a high risk of divergent results.

Methyl Phenanthrene-9-carboxylate (1217-49-8): Quantified Differentiation Evidence Against Closest Analogs


Photodimerization Self-Quenching Rate Constant: 9-MP Excimer Pathway vs. 9-CN π-Complex Mechanism

Methyl phenanthrene-9-carboxylate (9-MP) undergoes fluorescence self-quenching with a bimolecular rate constant of 1.2 × 10⁹ M⁻¹ s⁻¹ in dichloromethane solution, forming a weakly bound, nonfluorescent excimer that yields the syn head-to-tail [2+2] photodimer efficiently [1]. In contrast, phenanthrene-9-carbonitrile (9-CN) photodimerization proceeds predominantly via excitation of a ground-state π-complex or aggregate, a mechanistically distinct pathway [1]. This fundamental mechanistic divergence means that photodimerization quantum yield, regioselectivity, and concentration dependence differ qualitatively between the two compounds under identical irradiation conditions [1].

Photochemistry Photodimerization Excimer fluorescence Self-quenching kinetics

Iron-Catalyzed Synthesis Yield: Methyl Ester (74%) vs. Higher Alkyl Homologs (80–96%)

Under a unified iron-catalyzed protocol (phenanthrene + CCl₄ + alcohol, Fe(acac)₃ catalyst, 130°C, 4–6 h, argon atmosphere), the isolated yield of methyl phenanthrene-9-carboxylate is 74%, which is the lowest among the four alkyl homologs tested: ethyl ester 80%, n-butyl ester 85%, and n-propyl ester 96% [1]. This 74% benchmark directly informs cost modeling, as the methyl ester requires the lowest-cost alcohol (methanol) but delivers the lowest catalytic efficiency in this specific Fe(acac)₃/CCl₄ system [1].

Synthetic chemistry Process optimization Esterification yield Iron catalysis

Alkaline Hydrolysis Rate Ranking: 9-Phenanthryl Methyl Ester Position in Aromatic Ester Reactivity Series

The rate coefficients for alkaline hydrolysis of methyl carboxylic esters in 70% dioxan–water follow the experimentally determined sequence: 2-phenanthryl > 2-anthryl > 3-phenanthryl > phenyl > 2-naphthyl > 9-phenanthryl > 1-naphthyl > 1-phenanthryl > 1-anthryl > 4-phenanthryl > 9-anthryl [1]. Methyl phenanthrene-9-carboxylate (9-phenanthryl) occupies the middle of this series, hydrolyzing faster than 1-phenanthryl, 1-anthryl, 4-phenanthryl, and 9-anthryl esters but slower than 2-phenanthryl, 3-phenanthryl, and 2-naphthyl esters [1]. This ranking reflects the combined influence of steric hindrance at the 9-position (peri-interaction with H at C-8) and electronic effects of the phenanthrene ring system [1].

Hydrolysis kinetics Structure-reactivity relationships Ester lability Steric effects

Crystallization and Solubility Advantage of the 9-Isomer over 2- and 3-Phenanthrenecarboxylate Positional Isomers

Phenanthrene-9-carboxylic acid methyl ester is reported to be 'much less soluble (and crystallizes much better) than the 2- and 3-isomers,' a property that proved decisive in the separation of mixtures of phenanthrene monocarboxylic acids obtained from oxalyl chloride reactions [1]. In preparative-scale work, the 9-isomer methyl ester (mp 95–96°C after one recrystallization from methanol) could be selectively crystallized from xylene extracts, enabling efficient isolation from mixtures containing the 2- and 3-isomers [1]. This differential solubility is a direct consequence of the 9-position substitution geometry and the resulting crystal packing interactions [1].

Purification Crystallization Positional isomer separation Solubility

Conformational Dihedral Angle Modulation: Ester vs. Primary/Secondary/Tertiary Amide and Lewis Acid Response

The ground-state dihedral angle between the phenanthrene plane and the carbonyl group in methyl phenanthrene-9-carboxylate is sterically modulated by the bulk of the 9-substituent and electronically altered upon Lewis acid complexation [1]. Among the ester and primary, secondary, and tertiary phenanthrene-9-carboxamides, the ester exhibits a distinct conformational preference [1]. Lewis acid complexation (e.g., with boron halides) increases both radiative and nonradiative singlet-state decay rate constants and enhances singlet-state reactivity with simple alkenes for all derivatives, but the magnitude of the heavy-atom effect on nonradiative decay differs between the ester and the amides [1]. The secondary amide undergoes an additional conformational switch from syn to anti upon complexation, a change not observed for the ester [1].

Conformational analysis Dihedral angle Lewis acid complexation Structure-property relationships

Electrochemical Reduction Pathway: Reversible One-Electron Reduction Shared with but Not Identical to 10-Methyl Analog

Cyclic voltammetry in aprotic solvents demonstrates that methyl phenanthrene-9-carboxylate undergoes reversible one-electron reduction to a radical-anion, followed at more cathodic potentials by further irreversible reduction to a dianion [1]. In the presence of an added proton donor, two-electron cathodic hydrogenation of the C9–C10 double bond is observed in the region of the first reduction peak potential [1]. Methyl 10-methylphenanthrene-9-carboxylate was studied in parallel and shows behavior consistent with the general mechanism elucidated for Ph(R)C=C(CN)X-type compounds, where R = H or Me leads to irreversible one-electron reduction with dimerization even in the presence of a proton source [1]. The unsubstituted 9-ester (R = H at C-10) thus occupies a specific mechanistic category distinct from the 10-methyl-substituted analog [1].

Electrochemistry Cyclic voltammetry Radical-anion stability Cathodic reduction

Methyl Phenanthrene-9-carboxylate (1217-49-8): Evidence-Backed Research and Industrial Application Scenarios


Regioselective [2+2] Photocycloaddition for Complex Polycyclic Scaffold Construction

9-MP is the substrate of choice when high-regioselectivity syn head-to-tail [2+2] photodimerization is required. Its self-quenching rate constant of 1.2 × 10⁹ M⁻¹ s⁻¹ in CH₂Cl₂ enables efficient excimer-mediated dimer formation, a pathway unavailable with the 9-carbonitrile analog which proceeds via a ground-state π-complex mechanism [1]. The compound also forms both syn- and anti-[2+2] heterodimers with benzene when reacted with cyclohexa-1,4-diene, with the syn adduct showing kinetically lower thermal stability than the anti adduct—providing stereochemical control options [2]. Additionally, electronically excited 9-MP adds 2-aminopropenenitriles to its C9–C10 double bond with high regioselectivity [3].

Key Synthetic Intermediate for Tylophora Alkaloid and Structural Analog Synthesis

Polymethoxy-substituted phenanthrene-9-carboxylic acid methyl esters (derived from methyl phenanthrene-9-carboxylate as the core scaffold) are established key intermediates for the total synthesis of tylophora alkaloids and their structural analogs [1]. An intramolecular oxidative coupling reaction of unfunctionalized 2,3-disubstituted phenyl acrylic acids and derivatives promoted by di-tert-butylperoxide provides these intermediates in good yields [1]. The 9-isomer's superior crystallinity over 2- and 3-isomers (established by Mosettig and van de Kamp [2]) simplifies intermediate purification in multi-step alkaloid synthetic sequences.

Lewis Acid-Modulated Fluorescent Probe and Photoredox Catalyst Development

The strong fluorescence of 9-MP and its reversible Lewis acid complexation (equilibrium constants determined via fluorescence titration [1]) make it suitable for developing stimulus-responsive fluorescent probes. Lewis acid complexation increases both radiative and nonradiative singlet-state decay rate constants and enhances singlet-state reactivity with alkenes [1]. The ester's distinct conformational behavior—lacking the syn/anti isomerism of secondary amides [1]—provides a simpler, more predictable photophysical response compared to the carboxamide series, advantageous for sensor applications where conformational switching is undesirable.

Electrosynthetic Precursor Utilizing Reversible Radical-Anion Formation

The reversible one-electron reduction of 9-MP to a stable radical-anion (characterized by cyclic voltammetry and e.s.r. in aprotic solvents [1]) enables its use as an electrosynthetic building block. In the presence of a proton donor, controlled two-electron cathodic hydrogenation of the C9–C10 double bond occurs at the first reduction peak potential [1]. This reversible behavior contrasts with the 10-methyl analog, which undergoes irreversible reduction with rapid dimerization even in the presence of a proton source [1], making 9-MP the preferred substrate for electrochemical transformations requiring a persistent radical-anion intermediate.

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